molecular formula C18H15N3O2S3 B2935819 2-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide CAS No. 941988-13-2

2-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide

Cat. No. B2935819
CAS RN: 941988-13-2
M. Wt: 401.52
InChI Key: DLGCYGDMGXMOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide is a useful research compound. Its molecular formula is C18H15N3O2S3 and its molecular weight is 401.52. The purity is usually 95%.
BenchChem offers high-quality 2-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic Properties

Thiazole-containing monomers, such as N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide and its derivatives, have been synthesized and characterized for their optoelectronic properties. These compounds show potential in conducting polymers with notable optical band gaps and switching times, indicating their suitability for various optoelectronic applications (Camurlu & Guven, 2015).

Antitumor Activity

Thiazole derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activities. Compounds such as N-[4-(benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamide have shown significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of thiazole-based compounds in oncology (Yurttaş et al., 2015).

Synthesis Methodologies

Innovative synthesis methods for thiazole and thiadiazole derivatives have been developed, leading to a variety of heterocyclic compounds with potential biological activities. These methodologies facilitate the creation of complex molecules that can serve as key intermediates or final products in pharmaceutical and chemical research (Mahata et al., 2003).

Pharmacological Evaluations

Thiazole derivatives have also been evaluated for their pharmacological properties, including COX inhibitory activity without ulcerogenic effects, which is significant for developing safer anti-inflammatory drugs. For instance, compounds such as 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles have been identified as potent antiplatelet agents with vasodilatory activity and no ulcerogenesis effect, offering a promising avenue for therapeutic development (Tanaka et al., 1994).

properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S3/c1-10-19-16-14(25-10)8-7-13-17(16)26-18(20-13)21-15(22)9-24-12-5-3-11(23-2)4-6-12/h3-8H,9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGCYGDMGXMOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CSC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide

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